12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one
Description
12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: is a complex organic compound with a unique structure that includes multiple rings and heteroatoms
Properties
IUPAC Name |
12-ethyl-1,4-dioxa-9,12-diazadispiro[4.2.58.25]pentadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-15-8-7-14-12(11(15)16)3-5-13(6-4-12)17-9-10-18-13/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAASQIUZOUHREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC2(C1=O)CCC3(CC2)OCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one typically involves multi-step organic reactions. One common approach is to start with simpler precursor molecules and gradually build up the complex structure through a series of reactions such as cyclization, oxidation, and reduction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often using catalysts to speed up the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Adding oxygen atoms to the molecule.
Reduction: : Removing oxygen atoms or adding hydrogen atoms.
Substitution: : Replacing one atom or group within the molecule with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with different functional groups or structural modifications.
Scientific Research Applications
12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: has several scientific research applications:
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : It may have potential as a bioactive compound in drug discovery.
Medicine: : It could be explored for its therapeutic properties in treating various diseases.
Industry: : It might find use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological processes it influences.
Comparison with Similar Compounds
12-Ethyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one: can be compared to other similar compounds with similar structures or functional groups. Some similar compounds might include:
This compound derivatives: : Variants with different substituents or functional groups.
Other spiro compounds: : Compounds with similar spirocyclic structures.
The uniqueness of This compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
